2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803596-01-1
VCID: VC4608736
InChI: InChI=1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4H,5-7H2,(H3,11,12);1H
SMILES: C1CN(C2=CC=CC=C21)CC(=N)N.Cl
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride

CAS No.: 1803596-01-1

Cat. No.: VC4608736

Molecular Formula: C10H14ClN3

Molecular Weight: 211.69

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride - 1803596-01-1

Specification

CAS No. 1803596-01-1
Molecular Formula C10H14ClN3
Molecular Weight 211.69
IUPAC Name 2-(2,3-dihydroindol-1-yl)ethanimidamide;hydrochloride
Standard InChI InChI=1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4H,5-7H2,(H3,11,12);1H
Standard InChI Key HJPTUHRUZJGZCJ-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)CC(=N)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 2,3-dihydroindole (indoline) core, a partially saturated indole derivative, connected to an ethanimidamide group via a methylene bridge. The indoline system consists of a benzene ring fused to a five-membered nitrogen-containing ring, while the ethanimidamide moiety introduces a terminal amidine functional group (-C(=NH)-NH2\text{-C(=NH)-NH}_2) . The hydrochloride salt form enhances stability and solubility in polar solvents.

Key structural identifiers include:

  • IUPAC Name: 2-(2,3-dihydroindol-1-yl)ethanimidamide hydrochloride

  • SMILES: C1CN(C2=CC=CC=C21)CC(=N)N.Cl\text{C1CN(C2=CC=CC=C21)CC(=N)N.Cl}

  • InChIKey: DWHZJMYABOCSJR-UHFFFAOYSA-N

Physicochemical Properties

The compound’s molecular weight (175.23 g/mol ) and predicted collision cross-section (CCS) values suggest moderate polarity, with a CCS of 137.8 Ų for the [M+H]+[M+H]^+ adduct . The amidine group confers basicity, with protonation likely occurring at the imine nitrogen. The hydrochloride salt form increases aqueous solubility, a critical factor for biological applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H13N3HCl\text{C}_{10}\text{H}_{13}\text{N}_{3} \cdot \text{HCl}
Molecular Weight175.23 g/mol
CAS Registry Number1016885-73-6
DSSTox Substance IDDTXSID501282161

Synthetic Pathways and Precursors

Synthesis of the Base Compound

While no direct synthesis protocol for 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride is documented in the literature, analogous amidine syntheses suggest plausible routes. A common strategy involves the reaction of indoline with a bromoethyl nitrile intermediate, followed by conversion of the nitrile group to an amidine via the Pinner reaction . For example:

  • Alkylation: Indoline reacts with 2-bromoacetonitrile to form 2-(indolin-1-yl)acetonitrile.

  • Amidine Formation: The nitrile undergoes acid-catalyzed reaction with ammonia to yield the amidine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Related Intermediates

The amine precursor, 2-(2,3-dihydro-1H-indol-1-yl)ethanamine (CAS 46006-95-5), shares structural similarity and is commercially available at prices ranging from $45 to $170 per gram . Its synthesis from indoline and 2-bromoethylamine hydrobromide has been reported , highlighting the modularity of indoline-based chemistry.

GHS CodeHazard StatementPrecautionary Measure
GHS05CorrosiveUse face shields and gloves
GHS07Health hazardAvoid inhalation and contact
VendorPurityPrice (per gram)Packaging
TRC>95%$90050 mg
Biosynth Carbosynth98%$230250 mg

Prices reflect the hydrochloride salt’s scarcity and complex synthesis .

Future Directions and Research Gaps

Despite its structural novelty, no peer-reviewed studies or patents specifically addressing 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride were identified . Critical research opportunities include:

  • Pharmacological Screening: Evaluate activity against cancer, infectious diseases, or neurological disorders.

  • Synthetic Optimization: Develop scalable, cost-effective routes to enable large-scale production.

  • Structure-Activity Relationships (SAR): Modify the indoline or amidine moieties to enhance potency or selectivity.

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